molecular formula C22H18F3N5O3S B2488754 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 852437-64-0

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

カタログ番号: B2488754
CAS番号: 852437-64-0
分子量: 489.47
InChIキー: LZLXCQCSBSMAPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3 and a thioacetamide moiety at position 6, terminating in a 4-(trifluoromethyl)phenyl group. The triazolo-pyridazine scaffold is known for its versatility in medicinal chemistry, often contributing to bioactivity through interactions with enzymes or receptors . The thioether linkage may modulate solubility and redox activity compared to oxygen-based analogs .

特性

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O3S/c1-32-16-8-3-13(11-17(16)33-2)21-28-27-18-9-10-20(29-30(18)21)34-12-19(31)26-15-6-4-14(5-7-15)22(23,24)25/h3-11H,12H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLXCQCSBSMAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

The compound 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (hereafter referred to as "the compound") is a complex organic molecule characterized by its unique structural features. It incorporates a triazolo-pyridazine core and various substituents that suggest potential biological activity. This article examines the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C21H25N5O3S
  • Molar Mass : 427.52 g/mol
  • CAS Number : 852437-70-8

The compound's structure includes:

  • A triazolo[4,3-b]pyridazine ring.
  • A dimethoxyphenyl group.
  • A trifluoromethyl phenyl substituent.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets within biological systems. The triazolo-pyridazine core is known for its ability to inhibit various enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Effects : The compound has shown potential antibacterial and antifungal activities against various pathogens.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Activity TypeTest Organism / TargetObserved EffectReference
AntibacterialMycobacterium tuberculosisInhibition of growth
AntifungalCandida albicansSignificant inhibition
COX InhibitionCOX-1 and COX-2Potent inhibitor
AnticancerVarious cancer cell linesInduction of apoptosis

Case Studies

Several studies have investigated the biological activity of similar compounds within the same class. For instance:

  • Triazole Derivatives : Research on mercapto-substituted 1,2,4-triazoles demonstrated their effectiveness in inhibiting Mycobacterium tuberculosis with varying degrees of potency compared to standard drugs like rifampicin .
  • COX Inhibitors : A study highlighted that compounds with similar structures exhibited significant selectivity towards COX-II over COX-I, suggesting potential for reduced side effects associated with traditional NSAIDs .
  • Anticancer Properties : Investigations into related triazole compounds have revealed their ability to induce apoptosis in cancer cells through modulation of key signaling pathways, emphasizing their potential as therapeutic agents in oncology .

科学的研究の応用

Biological Activities

1. Anticancer Properties:
Research indicates that compounds containing the triazolopyridazine core exhibit significant anticancer activity. These compounds can inhibit key kinases involved in cancer progression. For example, studies have shown that derivatives of triazoles are effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

2. Antimicrobial Activity:
The compound's thioether group enhances its antimicrobial properties. Studies have demonstrated that similar triazole derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. For instance, thiosemicarbazides derived from 1,2,4-triazoles have shown promising results against various pathogens .

3. Anti-inflammatory Effects:
Research has explored the anti-inflammatory potential of triazole derivatives. The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. This suggests its application in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study focused on synthesizing and evaluating the anticancer activity of various triazole derivatives, including those with the triazolopyridazine core. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting strong potential for further development .

Case Study 2: Antimicrobial Screening

In another study assessing the antimicrobial efficacy of triazole derivatives, compounds similar to 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide were tested against Escherichia coli and Staphylococcus aureus. Results showed significant inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Summary of Applications

Application Area Description References
AnticancerInhibition of key kinases; induces apoptosis in cancer cells
AntimicrobialEffective against bacterial and fungal pathogens
Anti-inflammatoryPotential COX enzyme inhibition; application in inflammatory diseases

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Key structural analogs from include:

Compound Name Substituents (R1, R2) Electronic Effects Hypothesized Impact on Properties
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide R1: Cl-Ph; R2: H Strongly electron-withdrawing (Cl) Increased polarity; potential for halogen bonding
2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide R1: MeO-Ph; R2: H Electron-donating (MeO) Enhanced solubility; altered binding affinity
N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide R1: Me; R2: H Weak electron-donating (Me) Reduced steric hindrance; lower metabolic stability
Target Compound R1: 3,4-diMeO-Ph; R2: CF3-Ph Mixed: Electron-donating (MeO) + Withdrawing (CF3) Balanced lipophilicity; enhanced receptor interaction
  • 3,4-Dimethoxyphenyl vs. 4-Methoxyphenyl : The adjacent methoxy groups in the target compound may induce steric hindrance but also create a planar aromatic system for improved π-π interactions compared to single methoxy analogs .
  • Trifluoromethyl vs. Chloro/Methyl : The CF3 group’s strong electron-withdrawing nature increases resistance to oxidative metabolism relative to Cl or Me .

Core Modifications and Bioactivity

  • Thioether vs. Ether Linkages : The thioacetamide group in the target compound may enhance radical scavenging or metal chelation compared to oxygen-based analogs, as seen in sulfur-containing bioactive compounds .
  • Triazolo-pyridazine vs.

Physicochemical and Chromatographic Behavior

  • Hydrogen Bonding and Retention: Analogous to flavonoid studies (), the target’s 3,4-dimethoxy groups may form intramolecular hydrogen bonds, reducing polarity and increasing chromatographic retention compared to non-hydrogen-bonding analogs .
  • CF3 Contribution : The trifluoromethyl group’s hydrophobicity likely elevates logP values relative to chloro or methoxy derivatives, aligning with QSAR principles () .

Q & A

Q. What in vitro models best predict blood-brain barrier (BBB) penetration?

  • Models :
  • PAMPA-BBB : Measure permeability (Pe > 4.0 × 10−6 cm/s indicates high BBB penetration) .
  • hCMEC/D3 monolayers : TEER assay to quantify paracellular transport .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。